molecular formula C4H2N2O B1322572 Isoxazole-3-carbonitrile CAS No. 68776-57-8

Isoxazole-3-carbonitrile

Cat. No. B1322572
CAS RN: 68776-57-8
M. Wt: 94.07 g/mol
InChI Key: QUBXULZTCLXFRV-UHFFFAOYSA-N
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Description

Isoxazole-3-carbonitrile: Comprehensive Analysis

Synthesis Analysis

The synthesis of isoxazole-3-carbonitrile derivatives and related compounds has been explored through various methods. For instance, a sequential one-pot, four-component condensation reaction has been developed to synthesize a new series of 3-(benzylideneamino)-2-phenyl-5H-imidazo[1,2-b]pyrazole-7-carbonitriles, showcasing the compound's utility in multicomponent reactions . Additionally, the synthesis of 3-imino-benzopyrano[2,3-c]isoxazoles through heterocyclization of 2-imino-2H-1-benzopyrano 3-carbonitrile derivatives with hydroxylamine has been reported, further demonstrating the compound's versatility in organic synthesis .

Molecular Structure Analysis

Crystal structure analysis of isoxazole-3-carbonitrile derivatives, such as 3-(4-ethylphenyl)-3H-chromeno[4,3-c]isoxazole-3a(4H)-carbonitrile, has been conducted using single-crystal X-ray diffraction data. This analysis provides detailed information on the molecular geometry and intermolecular interactions, which are crucial for understanding the compound's reactivity and potential applications .

Chemical Reactions Analysis

Isoxazole-3-carbonitrile undergoes various chemical reactions that highlight its reactivity. For example, the regiospecific Suzuki coupling of 3,5-dichloroisothiazole-4-carbonitrile has been optimized to yield chloro-aryl and methyl-isothiazole-4-carbonitriles . The electrophilic reactivity of 4,6-dinitrobenzo[d]isoxazole-3-carbonitrile has been kinetically investigated, revealing its potential to form sigma-complexes and contribute to S(N)Ar reactions . Furthermore, the pyrolysis of isoxazole has been revisited, identifying new primary products and the pivotal role of the vinylnitrene in the process .

Physical and Chemical Properties Analysis

The physical and chemical properties of isoxazole-3-carbonitrile derivatives are influenced by their molecular structure and the nature of substituents. The papers provided do not directly discuss the physical properties such as melting point, boiling point, or solubility of isoxazole-3-carbonitrile. However, the chemical properties can be inferred from the reactivity studies and synthesis methods described, which suggest that the compound and its derivatives are reactive intermediates in organic synthesis and can be manipulated under various conditions to yield a wide range of heterocyclic compounds .

Scientific Research Applications

  • Acetylcholinesterase Inhibitors

    • Field : Pharmacology
    • Application : Isoxazole derivatives have been tested for their in-vitro acetylcholinesterase (AChE) activity . AChE inhibition is a common treatment for early stages of Alzheimer’s disease .
    • Methods : The isoxazoles were synthesized using 1,3-dipolar cycloaddition in the presence of sodium hypochlorite . The in-vitro activity was measured by an adapted version of Ellman’s assay .
    • Results : The most potent compound in the series exhibited a moderate inhibitory activity (50% inhibitory concentration = 134.87 μm) .
  • Antimicrobial Potentials

    • Field : Microbiology
    • Application : Novel functionalized isoxazole derivatives have been synthesized as potential antimicrobial agents .
    • Methods : The specific methods of synthesis are not detailed in the source .
    • Results : The results of the antimicrobial efficacy of these compounds are not provided in the source .
  • Green Multicomponent Synthesis

    • Field : Organic Chemistry
    • Application : An efficient, environmentally friendly, economical, rapid and mild procedure was developed for the synthesis of novel functionalized isoxazole derivatives as antimicrobial potentials .
    • Methods : Multicomponent reaction between malononitrile, hydroxylamine hydrochloride and different aryl or heteroaryl aldehydes afforded novel 5-amino-isoxazole-4-carbonitriles in good product yields and short reaction times . Deep eutectic solvent K2CO3/glycerol was used as catalytic reaction media .
    • Results : Broad-spectrum antimicrobial activities were observed with isoxazoles . In addition, antioxidant activity of isoxazole was proven on DPPH .
  • Metal-Free Synthetic Routes

    • Field : Organic Chemistry
    • Application : An impressive chemoselective pathway has been introduced to synthesize 1,2,3-triazole-isoxazole derivatives having peptide linkage using a completely metal-free catalyst .
    • Methods : The specific methods of synthesis are not detailed in the source .
    • Results : The results of the antimicrobial efficacy of these compounds are not provided in the source .
  • Green Multicomponent Synthesis

    • Field : Organic Chemistry
    • Application : An efficient, environmentally friendly, economical, rapid and mild procedure was developed for the synthesis of novel functionalized isoxazole derivatives as antimicrobial potentials .
    • Methods : Multicomponent reaction between malononitrile, hydroxylamine hydrochloride and different aryl or heteroaryl aldehydes afforded novel 5-amino-isoxazole-4-carbonitriles in good product yields and short reaction times . Deep eutectic solvent K2CO3/glycerol was used as catalytic reaction media .
    • Results : Broad-spectrum antimicrobial activities were observed with isoxazoles . In addition, antioxidant activity of isoxazole was proven on DPPH .
  • Metal-Free Synthetic Routes

    • Field : Organic Chemistry
    • Application : An impressive chemoselective pathway has been introduced to synthesize 1,2,3-triazole-isoxazole derivatives having peptide linkage using a completely metal-free catalyst .
    • Methods : The specific methods of synthesis are not detailed in the source .
    • Results : The results of the antimicrobial efficacy of these compounds are not provided in the source .

Safety And Hazards

Isoxazole-3-carbonitrile should be handled with care. It is advised to avoid breathing its dust or vapor, and it should not get in eyes, on skin, or on clothing . It should be stored in a cool, dry, well-ventilated place .

Future Directions

Isoxazole and its derivatives, including Isoxazole-3-carbonitrile, have significant potential in the field of drug discovery due to their wide range of biological activities . Future research could focus on developing eco-friendly synthetic strategies for isoxazole synthesis and exploring its potential therapeutic uses .

properties

IUPAC Name

1,2-oxazole-3-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H2N2O/c5-3-4-1-2-7-6-4/h1-2H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QUBXULZTCLXFRV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CON=C1C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H2N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20627036
Record name 1,2-Oxazole-3-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20627036
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

94.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Isoxazole-3-carbonitrile

CAS RN

68776-57-8
Record name 1,2-Oxazole-3-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20627036
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
22
Citations
B Cottyn, A Starosotnikov, D Vichard… - Organic & …, 2009 - pubs.rsc.org
The interaction of 4,6-dinitrobenzo[d]isoxazole-3-carbonitrile (5a) with methoxide ion has been kinetically investigated in methanol and a 20:80 (v/v) MeOH-Me2SO mixture. In methanol, …
Number of citations: 11 pubs.rsc.org
VI Potkin, SK Petkevich, PV Kurman - Russian Journal of Organic …, 2011 - Springer
… into 5-(2-thienyl)isoxazole-3-carbonitrile by the action of acetic anhydride in pyridine. 5-(2-Thienyl)isoxazole-3-carbonitrile reacted with hydroxylamine to produce the corresponding …
Number of citations: 4 link.springer.com
RH Good, G Jones - Journal of the Chemical Society C: Organic, 1971 - pubs.rsc.org
Cyclisation of 3-(4-ethoxybutyryl)isoxazole (6) gave 4,5,6,7-tetrahydro-4-oxoisoxazolo[2,3-a]pyridinium bromide (7). An attempt to aromatise the ketone (7) with boiling acetic anhydride …
Number of citations: 13 pubs.rsc.org
S Kim, KN Chung, S Yang - The Journal of Organic Chemistry, 1987 - ACS Publications
… -73-9; 3a,4,5,6tetrahydro-2,6,6-trimethylpyrrolo[l,2-fe]isoxazole-3-carbonitrile, 108817-90-9; 3a,4,5,6-tetrahydro-2,3a,6,6-tetramethylpyrrolo[l,2-b]isoxazole-3-carbonitrile, 108817-92-1. …
Number of citations: 121 pubs.acs.org
VI Potkin, NA Bumagin, SK Petkevich, AS Lyakhov… - …, 2011 - thieme-connect.com
… [8] By the action of acetic anhydride in pyridine, the carbaldehyde oxime 2 was transformed into 5-(p-tolyl)isoxazole-3-carbonitrile (3) in 98% yield. Alkaline hydrolysis of nitrile 3 in …
Number of citations: 78 www.thieme-connect.com
NA Bumagin, SK Petkevich, AV Kletskov… - Chemistry of …, 2014 - Springer
We used 5-arylisoxazole-3-carbonitriles and 4-R-5-chloroisothiazole-3-carbonitriles to prepare the corresponding (5-arylisoxazol-3-yl)- and (4-R-5-chloroisothiazol-3-yl)-1,2,4-triazoles, -…
Number of citations: 43 link.springer.com
Z Hamooleh, A Salimi Beni… - Applied Organometallic …, 2018 - Wiley Online Library
… The interation of isoxazole-3-carbaldehyde, isoxazole-5-carboxylic acid and isoxazole-3-carbonitrile with B 12 N 12 are also considered. The results indicate that although these …
Number of citations: 5 onlinelibrary.wiley.com
VI Potkin, EA Dikusar, SK Petkevich… - Russian Journal of …, 2016 - Springer
… reacting hydrazine hydrate with 5-(4-methylphenyl) isoxazole-3-carbonitrile which is the product of successive conversions of trichlorethylene dimer [4, 16]. …
Number of citations: 1 link.springer.com
JT Bagdanoff, MS Donoviel, A Nouraldeen… - Journal of medicinal …, 2010 - ACS Publications
… Prepared according to the general procedure A from 5-(trifluoromethyl)isoxazole-3-carbonitrile (405 mg, 2.5 mmol) and fructosamine−HOAc (595 mg, 2.5 mmol) to provide 13 as the HCl …
Number of citations: 116 pubs.acs.org
VI Potkin, RA Gadzhily, EA Dikusar… - Russian Journal of …, 2012 - Springer
5-Phenyl(p-tolyl)isoxazole-3-carboxylic acids were synthesized starting from 3-hydroxyiminomethyl-5-phenyl(p-tolyl)isoxazoles, and their reactions with p-hydroxybenzaldehyde, vanillin…
Number of citations: 13 link.springer.com

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